Multi-step synthesis from substituted nicotinonitriles: This approach typically involves using a substituted nicotinonitrile as a starting material, followed by cyclization, alkylation, and substitution reactions to introduce the desired substituents on the pyrido[2,3-d]pyrimidine core and the piperazine ring. [, , , , ]
Condensation reactions: This method utilizes condensation reactions of appropriately substituted pyrimidines with aldehydes or ketones, followed by cyclization and functional group transformations to install the desired piperazine moiety. [, , , ]
Buchwald-Hartwig Coupling Reaction: This approach involves the formation of a C-N bond between a halogenated pyrido[2,3-d]pyrimidine and a substituted piperazine using a palladium catalyst and a base. This method allows for the introduction of diverse substituents on the piperazine ring. []
Molecular Structure Analysis
The core structure of 4-(piperazin-1-yl)pyrido[2,3-d]pyrimidine consists of a pyrido[2,3-d]pyrimidine ring system with a piperazine ring attached to the 4-position. Substitutions on this core structure, particularly at the 2, 5, 6, 7, and 8 positions of the pyrido[2,3-d]pyrimidine ring, and on the piperazine ring, significantly influence the biological activity of these compounds. [, , , , , , ]
X-ray crystallography studies have been crucial in confirming the structures of synthesized derivatives and understanding their three-dimensional conformations. These studies provide valuable insights into the spatial arrangement of atoms within the molecule, which is essential for structure-activity relationship (SAR) studies and rational drug design. [, , , , ]
Mechanism of Action
The primary mechanism of action for many 4-(piperazin-1-yl)pyrido[2,3-d]pyrimidine derivatives involves kinase inhibition. These compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of the target kinase and preventing the phosphorylation of downstream substrates. [, , , , , , ]
The specific kinases targeted by these compounds vary depending on the substituents present on the pyrido[2,3-d]pyrimidine and piperazine rings. For example, some derivatives exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), such as CDK4, which are key regulators of the cell cycle. [, ] Other derivatives have shown promising activity against other kinases, including Akt, [] ARK5, [] PDGFRβ, EGFR, [] and PIM-1. []
Physical and Chemical Properties Analysis
Solubility: The solubility of these compounds in aqueous and organic solvents is crucial for their formulation and administration. Structural modifications, such as the introduction of polar or ionizable groups, can significantly impact solubility. [, ]
Lipophilicity: Lipophilicity, often expressed as the partition coefficient (logP), influences a compound's ability to cross cell membranes and reach its target site. Appropriate lipophilicity is essential for oral bioavailability and central nervous system penetration. [, ]
Metabolic stability: Metabolic stability refers to a compound's susceptibility to enzymatic degradation in vivo. Compounds with higher metabolic stability generally exhibit longer half-lives and improved pharmacokinetic profiles. [, ]
Applications
Anticancer agents: Due to their ability to inhibit various kinases involved in cell growth, proliferation, and survival, 4-(piperazin-1-yl)pyrido[2,3-d]pyrimidine derivatives have emerged as promising anticancer agents. [, , , , , , , , ] Researchers have explored their activity against various cancer cell lines, including lung cancer, [, ] breast cancer, [, , , ] prostate cancer, [, ] colon cancer, [] and cervical cancer. [, ]
Antimicrobial agents: Certain derivatives of 4-(piperazin-1-yl)pyrido[2,3-d]pyrimidine have displayed promising antimicrobial activity against various bacterial and fungal strains. [, , ] These compounds represent potential candidates for developing new antimicrobial drugs, particularly in the face of rising antibiotic resistance.
Anti-inflammatory and analgesic agents: Some 4-(piperazin-1-yl)pyrido[2,3-d]pyrimidine derivatives have demonstrated potent anti-inflammatory and analgesic properties in animal models. [, , , , ] These findings suggest their potential application in treating pain and inflammation associated with various conditions.
Future Directions
Further exploration of SAR: Continued exploration of structure-activity relationships is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. [] This will involve synthesizing and evaluating a wider range of derivatives with diverse substitutions on the core structure.
Compound Description: This compound, designated as 7x, exhibits potent inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) []. Demonstrating apoptotic effects on tumor cells at concentrations of 30–100 nM, 7x is recognized as a multikinase inhibitor [].
Relevance: 7x shares the core pyrido[2,3-d]pyrimidine scaffold with 4-(Piperazin-1-yl)pyrido[2,3-d]pyrimidine. Additionally, both compounds feature a piperazine ring at position 2 of the pyrido[2,3-d]pyrimidine core. The presence of these shared structural features classifies 7x as a structurally related compound. (https://www.semanticscholar.org/paper/f2bddbdfe4367db99743b66a04f63ef0cc81b8ff) []
Compound Description: This series of derivatives demonstrated Akt inhibitory activity []. Specifically, compounds 5q and 5t exhibited significant Akt1 inhibitory potency with IC50 values of 18.0 and 21.3 nM, respectively. They also showed antiproliferative effects against LNCaP and PC-3 cell lines, making them potential leads for anticancer agents [].
Relevance: Although structurally distinct from 4-(Piperazin-1-yl)pyrido[2,3-d]pyrimidine, this series of compounds shares a key structural feature: the presence of a piperazine ring at position 4 of the pyrrolo[2,3-d]pyrimidine core, which is analogous to the position of the piperazine ring in the target compound. (https://www.semanticscholar.org/paper/6b65795a36ab346577d1c6a88f88931cda42ebc7) []
Relevance: Compound 1 shares the 4-(Piperazin-1-yl) substituent with the target compound 4-(Piperazin-1-yl)pyrido[2,3-d]pyrimidine. This shared structural feature, despite the difference in the core heterocyclic system, emphasizes the importance of the 4-(Piperazin-1-yl) moiety in modulating biological activity. (https://www.semanticscholar.org/paper/87002933114464b1af20a7ad4fab3a06aefef758) []
Adamantane-pyrido[2,3-d]pyrimidine Derivatives
Compound Description: These derivatives, specifically the N-(hydroxyadamantan-1-yl)-5-(2,4-substitutedphenyl)-2-Methyl-4-Oxo-7-(2-oxo-2H-Chromen-3-yl)pyrido[2,3-d]Pyrimidine-3(4H)carboxamide series (6a-j), demonstrated promising antimicrobial activity against clinically isolated strains [].
Relevance: This series of compounds shares the core pyrido[2,3-d]pyrimidine scaffold with 4-(Piperazin-1-yl)pyrido[2,3-d]pyrimidine, highlighting the scaffold's versatility in generating diverse bioactive molecules. (https://www.semanticscholar.org/paper/2431b155e2ec771fc93d41d1581f4a7e08f4b88c) []
Compound Description: This compound is a selective CDK4/6 inhibitor. Research has focused on developing crystalline free base forms with improved properties for pharmaceutical compositions and dosage forms. These forms are intended for the treatment of cell proliferative diseases like cancer [].
Relevance: This compound exhibits structural similarities to 4-(Piperazin-1-yl)pyrido[2,3-d]pyrimidine, specifically sharing the core pyrido[2,3-d]pyrimidine scaffold and a piperazine ring, although at different positions. This highlights the potential of variations in the pyrido[2,3-d]pyrimidine scaffold for developing selective kinase inhibitors. (https://www.semanticscholar.org/paper/08c9d9bd27e82ee89558ad8d277552761bd83fe7) []
Compound Description: This compound displayed potent anticancer activity against HepG-2, PC-3, and HCT-116 cancer cell lines with IC50 values of 0.3, 6.6, and 7 µM, respectively, surpassing the potency of the standard drug doxorubicin []. Additionally, 5a showed promising inhibitory activity against PDGFR β, EGFR, and CDK4/cyclin D1 kinases [].
Relevance: Like 4-(Piperazin-1-yl)pyrido[2,3-d]pyrimidine, compound 5a features the pyrido[2,3-d]pyrimidine scaffold, highlighting the scaffold's potential for developing anticancer agents. While 5a does not have a piperazine ring, it demonstrates that substitutions on the pyrido[2,3-d]pyrimidine core can significantly impact anticancer activity and kinase inhibition profiles. (https://www.semanticscholar.org/paper/f752433858a322b2fff424d116e46e1075eb4af4) []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.